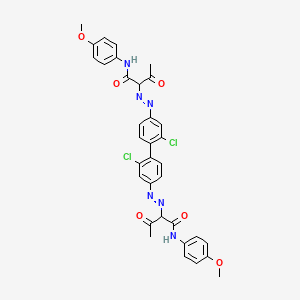
2,2'-((2,2'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound characterized by its multiple diazenyl and methoxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Diazotization: The formation of diazonium salts from aromatic amines.
Coupling Reactions: The reaction of diazonium salts with phenolic or aniline derivatives to form azo compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc in acetic acid.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo groups.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyanilino groups can interact with specific receptors, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide: This compound is unique due to its specific substitution pattern and the presence of multiple functional groups.
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide: Similar compounds include other azo compounds with different substituents on the aromatic rings.
Uniqueness
The uniqueness of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
20139-62-2 |
|---|---|
Molecular Formula |
C34H30Cl2N6O6 |
Molecular Weight |
689.5 g/mol |
IUPAC Name |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-21-5-11-25(47-3)12-6-21)41-39-23-9-15-27(29(35)17-23)28-16-10-24(18-30(28)36)40-42-32(20(2)44)34(46)38-22-7-13-26(48-4)14-8-22/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46) |
InChI Key |
JFXMNXSPYGVWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















